REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6](N)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].N([O-])=O.[Na+].[ClH:17].ClCl.[S:20](=[O:22])=[O:21]>O.[Cu](Cl)Cl.ClCCCl>[Cl:17][S:20]([C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([F:1])[C:7]=1[C:8]([O:10][CH3:11])=[O:9])(=[O:22])=[O:21] |f:1.2|
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC=C(C1C(=O)OC)N
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
At 5° C. and while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture had been stirred for 20 minutes at 5 to 8° C.
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred for a further 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated slowly to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for ninety minutes
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
was passed in over a 20-minute period
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
CUSTOM
|
Details
|
The organic phase was then separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=C(C(=O)OC)C(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |